molecular formula C11H12N2O B13810878 3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl-

3H-Pyrazol-3-one, 1,2-dihydro-2,5-dimethyl-1-phenyl-

Cat. No.: B13810878
M. Wt: 188.23 g/mol
InChI Key: XYZAGMNEGKHCLP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenyl-1H-pyrazole-5(2H)-one is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-phenyl-1H-pyrazole-5(2H)-one can be synthesized through various methods. One common approach involves the reaction of hydrazine with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring.

Industrial Production Methods

In industrial settings, the synthesis of 1,3-Dimethyl-2-phenyl-1H-pyrazole-5(2H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-1H-pyrazole-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction may produce dihydropyrazoles.

Scientific Research Applications

1,3-Dimethyl-2-phenyl-1H-pyrazole-5(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenyl-1H-pyrazole-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    3,5-Dimethylpyrazole: A pyrazole compound with two methyl groups attached to the ring.

    2-Phenylpyrazole: A pyrazole derivative with a phenyl group attached to the ring.

Uniqueness

1,3-Dimethyl-2-phenyl-1H-pyrazole-5(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,5-dimethyl-1-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-9-8-11(14)12(2)13(9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

XYZAGMNEGKHCLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=CC=C2)C

Origin of Product

United States

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